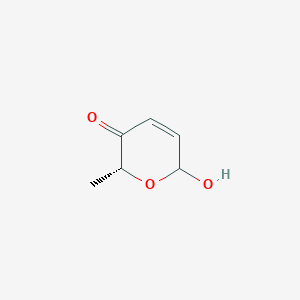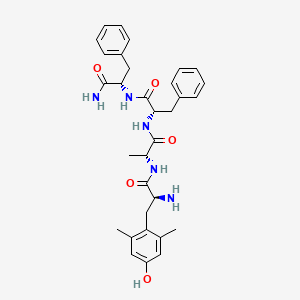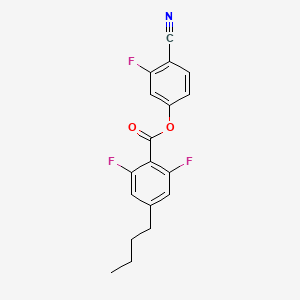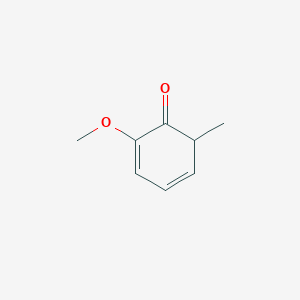![molecular formula C13H17NSSi B14262061 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline CAS No. 157252-45-4](/img/structure/B14262061.png)
8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the quinoline family and contains a quinoline ring substituted with a trimethylsilylmethylthio group at the 8-position.
- Quinolines are heterocyclic aromatic compounds commonly found in natural products, pharmaceuticals, and agrochemicals.
8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline: is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.1852 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline involves various methods, including cyclization reactions. One common approach is the reaction of 8-bromoquinoline with trimethylsilylmethylthiolate.
Reaction Conditions: The reaction typically occurs under basic conditions, and the trimethylsilylmethylthiolate acts as the nucleophile.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory for research purposes.
Analyse Chemischer Reaktionen
Reactivity: 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline as a model compound for understanding quinoline reactivity and heterocyclic chemistry.
Biology and Medicine: Although not widely explored, its potential biological activities (e.g., antimicrobial, antitumor) warrant further investigation.
Industry: Its applications in industry are limited due to its specialized nature.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with cellular targets or enzymes due to its unique structure.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline, 8-chloroquinoline, and 8-nitroquinoline, share structural similarities.
Uniqueness: The trimethylsilylmethylthio substitution at the 8-position distinguishes 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline from its counterparts.
Eigenschaften
CAS-Nummer |
157252-45-4 |
|---|---|
Molekularformel |
C13H17NSSi |
Molekulargewicht |
247.43 g/mol |
IUPAC-Name |
trimethyl(quinolin-8-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C13H17NSSi/c1-16(2,3)10-15-12-8-4-6-11-7-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
QKYYZQFYYBKLJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CSC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)





